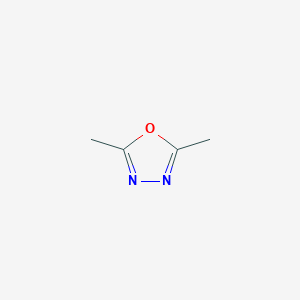

2,5-Dimethyl-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-5-6-4(2)7-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDWFZIVIIKYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406071 | |

| Record name | 2,5-dimethyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13148-65-7 | |

| Record name | 2,5-dimethyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2,5-Dimethyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-1,3,4-oxadiazole is a five-membered heterocyclic organic compound with the molecular formula C₄H₆N₂O.[1] As a disubstituted derivative of 1,3,4-oxadiazole, it belongs to a class of compounds that has garnered significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole core is a well-established bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a general workflow for its synthesis and characterization.

Core Physicochemical Properties

This compound is characterized by its thermal stability and weak basicity, a consequence of the inductive effects of the heteroatoms within the aromatic ring.[2] While specific experimental data for this compound is limited, general trends for 1,3,4-oxadiazole derivatives can provide valuable insights. For instance, alkyl substitution, such as with methyl groups, on the 1,3,4-oxadiazole ring is known to influence its solubility. It has been noted that 1,3,4-oxadiazole with two methyl groups is completely soluble in water.[3][4]

Data Presentation

The following table summarizes key physicochemical data for this compound. It is important to note that while some values are directly reported for the target compound, others are predicted or based on data for structurally similar compounds due to a lack of available experimental data.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O | [1] |

| Molecular Weight | 98.10 g/mol | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available (Exhibits weak basicity) | [2] |

| Predicted XlogP | 0.6 | [1] |

| Solubility in Water | Completely soluble | [3][4] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the characterization and application of chemical compounds. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range is indicative of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Stuart SMP3)[5]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the sample using a mortar and pestle.

-

Pack the dry sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure accurate determination.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid particle disappears (the end of the melting range).

Boiling Point Determination (Micro-scale Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block on a hot plate)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Place a small amount (a few drops) of the liquid sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly into a heating bath (Thiele tube or oil bath).

-

Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity or basicity of a compound. For a weak base like this compound, this method determines the acid dissociation constant of its conjugate acid.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized acidic titrant (e.g., 0.1 M HCl)

-

Volumetric flasks and pipettes

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Place the solution in a beaker with a magnetic stir bar and begin stirring.

-

Immerse the pH electrode in the solution.

-

Add the acidic titrant in small, precise increments from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot a graph of pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water, and is an indicator of its lipophilicity.

Apparatus:

-

Separatory funnel or screw-cap test tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or HPLC for concentration analysis

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with n-octanol)

Procedure:

-

Prepare a stock solution of the compound in either water or n-octanol.

-

Add a known volume of the stock solution and the other immiscible solvent to a separatory funnel or test tube.

-

Shake the mixture vigorously for a set period (e.g., 10-30 minutes) to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

-

Carefully separate the two layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm of the partition coefficient.

Synthesis and Characterization Workflow

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, including the dimethyl derivative, can be achieved through several established routes. A common and effective method is the cyclodehydration of N,N'-diacylhydrazines.[2] The subsequent characterization is essential to confirm the structure and purity of the synthesized compound.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a valuable heterocyclic compound with promising applications in various scientific fields. This guide has provided a detailed overview of its known and predicted physicochemical properties, along with standardized experimental protocols for their determination. The presented workflow for synthesis and characterization serves as a practical reference for researchers. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this compound and unlock its full potential in drug discovery and materials science.

References

An In-depth Technical Guide to the Thermal and Chemical Stability of 2,5-Dimethyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and chemical stability of 2,5-Dimethyl-1,3,4-oxadiazole. This five-membered heterocyclic compound is a significant building block in medicinal chemistry and materials science, valued for the inherent stability of its 1,3,4-oxadiazole core.[1] Understanding its stability profile is critical for its application in drug design, the development of high-performance polymers, and as a scaffold for novel organic materials.[1][2]

Overview of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is an aromatic heterocycle recognized for its exceptional stability compared to its other isomers (1,2,4- and 1,2,5-oxadiazoles).[1] This stability is attributed to its aromatic character and the electron-withdrawing nature of its two pyridine-type nitrogen atoms.[3] This core structure is a well-established bioisostere for carboxylic acids, esters, and amides, offering a metabolically robust alternative in drug development.[1] Its inherent thermal and chemical resilience makes it a reliable scaffold in synthetic chemistry, capable of withstanding a variety of reaction conditions.[4]

Thermal Stability

The 1,3,4-oxadiazole nucleus imparts significant thermal stability to its derivatives. This property is crucial for applications in materials science, such as the production of heat-resistant polymers. While specific decomposition data for this compound is not extensively documented in publicly available literature, the stability of analogous compounds provides a strong indication of its robustness. For instance, many 2,5-disubstituted 1,3,4-oxadiazole derivatives exhibit high melting points and thermal decomposition temperatures often exceeding 150 °C.

Table 1: Physical and Thermal Properties of this compound and Related Compounds

| Property | Value | Compound |

| Molecular Formula | C₄H₆N₂O | This compound |

| Molecular Weight | 98.10 g/mol | This compound[1] |

| Boiling Point | ~150 °C | 1,3,4-Oxadiazole (unsubstituted)[5] |

| Melting Point | 154-155 °C | 2-(1-Chloro-1-phenylethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole[6] |

| Melting Point | >265 °C | 2-(1-Chloro-1-phenylethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole[6] |

| Melting Point | 174-176 °C | 2,5-Bis(bromomethyl)-1,3,4-oxadiazole[4] |

Note: Data for substituted analogs are provided for context due to the limited availability of specific thermal decomposition data for this compound.

A standard approach to quantify the thermal stability of a compound like this compound involves Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Sample Preparation: Accurately weigh 3-5 mg of the purified compound into a ceramic or aluminum TGA/DSC pan.

-

Instrumentation Setup: Place the sample pan into the TGA/DSC instrument.

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate, commonly 10 °C/min, up to a final temperature (e.g., 500 °C or 600 °C).

-

-

Data Analysis:

-

TGA: Monitor the sample's mass as a function of temperature. The onset of mass loss indicates the beginning of decomposition. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.

-

DSC: Monitor the heat flow to or from the sample relative to a reference. Endothermic peaks typically correspond to melting points, while exothermic peaks can indicate decomposition or crystallization events.

-

Chemical Stability

The this compound molecule demonstrates high chemical stability, a characteristic feature of its heterocyclic core. The ring is generally resistant to many common reagents, which is evidenced by the often harsh conditions used during its synthesis, such as the use of strong dehydrating agents like phosphorus oxychloride or polyphosphoric acid.[4][7]

-

Acids and Bases: The 1,3,4-oxadiazole ring is considered weakly basic due to the inductive electron-withdrawing effect of the heteroatoms, which reduces the electron density on the nitrogen atoms.[1][3] It is generally stable to dilute acids and bases but may be susceptible to degradation under harsh hydrolytic conditions (e.g., concentrated strong acids or bases at elevated temperatures).

-

Oxidizing and Reducing Agents: Safety data for analogous compounds, such as 2,5-diphenyl-1,3,4-oxadiazole, indicates incompatibility with strong oxidizing agents.[8] The aromatic ring is generally resistant to oxidation under mild conditions. Stability towards reducing agents is typically high, although specific reactions would depend on the reagent and conditions used.

-

Electrophilic and Nucleophilic Attack: Electrophilic substitution on the carbon atoms of the oxadiazole ring is difficult due to the ring's electron-deficient nature.[3] Conversely, halogenated oxadiazoles can undergo nucleophilic substitution reactions.[3]

Table 2: Summary of Chemical Stability and Reactivity

| Reagent Class | Reactivity / Stability | Notes |

| Strong Acids | Generally stable, but may be incompatible under harsh conditions. | Based on general stability and SDS of related compounds.[8][9] |

| Strong Bases | Generally stable under moderate conditions. | The ring is weakly basic.[1] |

| Strong Oxidizing Agents | Potentially incompatible; may lead to degradation. | Listed as an incompatible material for related oxadiazoles.[8][9] |

| Reducing Agents | Generally high stability. | The aromatic system is not easily reduced. |

| Electrophiles | Low reactivity at ring carbons. | The ring is electron-deficient.[3] |

This protocol provides a general method for evaluating the stability of this compound towards various chemical agents.

-

Sample Preparation: Prepare stock solutions of this compound in a relatively inert solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).

-

Reaction Setup: In separate vials, mix the stock solution with an equal volume of the test reagent (e.g., 1M HCl, 1M NaOH, 10% H₂O₂). Include a control vial with the stock solution and pure solvent.

-

Incubation: Stir the vials at a controlled temperature (e.g., room temperature or 50 °C) for a set period (e.g., 24 hours).

-

Monitoring: At various time points (e.g., 1, 4, 8, and 24 hours), take an aliquot from each vial.

-

Analysis: Analyze the aliquots using a suitable technique to check for the degradation of the parent compound and the appearance of new impurities.

-

Thin-Layer Chromatography (TLC): A quick method to visually assess the presence of the starting material and new spots.

-

High-Performance Liquid Chromatography (HPLC) or LC-MS: A quantitative method to determine the percentage of the parent compound remaining over time.

-

-

Data Interpretation: Compare the results from the reagent vials to the control. Significant degradation indicates instability under those specific conditions.

Synthesis Context: Cyclodehydration

The stability of this compound is further underscored by its common synthesis route: the cyclodehydration of 1,2-diacetylhydrazine. This reaction typically requires a potent dehydrating agent and often elevated temperatures, conditions which the resulting oxadiazole ring must withstand.[1][4]

Conclusion

This compound is a robust molecule characterized by high thermal and chemical stability. Its 1,3,4-oxadiazole core confers resistance to moderate heat, weak acids and bases, and electrophilic attack. However, caution is advised when using strong oxidizing agents. This favorable stability profile, combined with its utility as a bioisostere, makes it an exceptionally valuable and reliable scaffold for the design and synthesis of new pharmaceuticals and advanced functional materials. The experimental protocols and data presented in this guide serve as a foundational resource for professionals leveraging this versatile compound in their research and development endeavors.

References

- 1. This compound|98.10 g/mol|CAS 13148-65-7 [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchemrev.com [jchemrev.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

2,5-Dimethyl-1,3,4-Oxadiazole: A Technical Guide to its Application as a Carboxylic Acid Bioisostere in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool in this endeavor. This technical guide provides an in-depth exploration of 2,5-dimethyl-1,3,4-oxadiazole as a bioisostere for the carboxylic acid moiety. Carboxylic acids, while often crucial for target engagement, can present challenges related to metabolic instability, poor membrane permeability, and potential toxicity. The 1,3,4-oxadiazole ring, particularly the 2,5-dimethyl substituted variant, offers a stable, non-ionizable alternative that can mimic the hydrogen bonding capabilities of a carboxylic acid while improving key drug-like properties. This document details the physicochemical rationale for this bioisosteric switch, provides comparative quantitative data, outlines detailed experimental protocols for synthesis and evaluation, and visualizes relevant biological pathways and experimental workflows.

Introduction: The Rationale for Carboxylic Acid Bioisosteres

Carboxylic acids are prevalent functional groups in a vast number of clinically approved drugs and bioactive molecules. Their ability to act as hydrogen bond donors and acceptors, as well as their capacity to exist in an ionized state at physiological pH, often facilitates strong interactions with biological targets. However, these same characteristics can lead to several undesirable properties that hinder drug development:

-

Poor Membrane Permeability: The ionized nature of carboxylic acids at physiological pH (typically pH 7.4) can significantly limit their ability to passively diffuse across biological membranes, leading to poor oral bioavailability.

-

Metabolic Instability: Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and the formation of potentially reactive metabolites.

-

Potential for Toxicity: Acyl glucuronides can be chemically reactive and have been implicated in idiosyncratic drug toxicities.

-

High Plasma Protein Binding: The negative charge of the carboxylate can lead to strong binding to plasma proteins, reducing the free fraction of the drug available to interact with its target.

Bioisosteric replacement of the carboxylic acid group with a suitable surrogate aims to mitigate these issues while preserving the desired biological activity. The 1,3,4-oxadiazole ring has emerged as a particularly effective bioisostere due to its electronic properties, metabolic stability, and ability to engage in similar non-covalent interactions as a carboxylic acid.

Physicochemical Properties: A Quantitative Comparison

The successful application of a bioisostere hinges on its ability to mimic the key physicochemical properties of the original functional group. The following table summarizes a comparison of key parameters for acetic acid (as a simple carboxylic acid model) and this compound.

| Property | Acetic Acid | This compound | Rationale for Bioisosteric Replacement |

| pKa | 4.76[1][2][3] | Predicted: ~1.5 - 2.5 (protonated) | The oxadiazole is significantly less acidic and will be neutral at physiological pH, leading to improved membrane permeability. |

| logP | -0.17[1] | Predicted: 0.3 - 0.7 | The increased lipophilicity of the oxadiazole can contribute to enhanced cell membrane penetration. |

| Molecular Weight ( g/mol ) | 60.05 | 98.10[4] | The relatively small size of the this compound moiety allows for its incorporation without significant steric hindrance. |

| Hydrogen Bond Acceptors | 2 | 2 | Can mimic the hydrogen bond accepting capacity of the carboxylate group. |

| Hydrogen Bond Donors | 1 | 0 | The lack of a hydrogen bond donor reduces the potential for interactions that can hinder membrane permeability. |

| Metabolic Stability | Susceptible to glucuronidation | Generally high | The heterocyclic ring is more resistant to metabolic degradation compared to the carboxylic acid group. |

Synthesis and Characterization of this compound

The synthesis of this compound is readily achievable through several established methods. A common and efficient approach involves the cyclization of a diacylhydrazine precursor.

Experimental Protocol: Synthesis from Acetic Anhydride and Hydrazine

This protocol outlines a straightforward synthesis of this compound.

Materials:

-

Hydrazine hydrate

-

Acetic anhydride

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Formation of 1,2-diacetylhydrazine:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1 equivalent) in an appropriate solvent like water or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (2.2 equivalents) dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The resulting white precipitate of 1,2-diacetylhydrazine is collected by vacuum filtration, washed with cold water, and dried.

-

-

Cyclization to this compound:

-

To the dried 1,2-diacetylhydrazine (1 equivalent), add phosphorus oxychloride (3-5 equivalents) slowly and carefully in a fume hood.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-3 hours.

-

After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

-

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz): A single peak is expected in the region of δ 2.5-2.6 ppm, corresponding to the six equivalent protons of the two methyl groups.

-

¹³C NMR (CDCl₃, 100 MHz): Two distinct signals are expected. One for the methyl carbons (around δ 10-15 ppm) and one for the two equivalent carbons of the oxadiazole ring (around δ 160-165 ppm).

-

-

Infrared (IR) Spectroscopy:

-

Characteristic peaks for the C=N stretching vibration of the oxadiazole ring are expected around 1640-1650 cm⁻¹.

-

The C-O-C stretching vibration of the ring should appear in the region of 1020-1070 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show the molecular ion peak [M]⁺ corresponding to the calculated molecular weight of this compound (98.10 g/mol ).

-

In Vitro Evaluation of the Bioisosteric Replacement

To validate the effectiveness of the this compound as a bioisostere for a carboxylic acid, a series of in vitro assays should be performed on both the parent carboxylic acid-containing compound and its oxadiazole analogue.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive intestinal absorption of compounds.

Experimental Workflow:

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol:

-

Solution Preparation: Prepare stock solutions of the carboxylic acid and the oxadiazole analogue in DMSO. Dilute the stock solutions in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to the final desired concentration (typically 10-50 µM), ensuring the final DMSO concentration is low (e.g., <1%).

-

Membrane Coating: Coat the filter of a 96-well filter plate (the acceptor plate) with a solution of a lipid, such as phosphatidylcholine, in an organic solvent like dodecane.

-

Assay Setup: Add the compound-containing buffer to the wells of a 96-well donor plate. Add fresh buffer to the wells of the acceptor plate.

-

Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for a defined period (e.g., 4 to 16 hours).

-

Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

-

Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:

Pe = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - Ca(t)/Cequilibrium)

Where:

-

Vd = volume of the donor well

-

Va = volume of the acceptor well

-

A = filter area

-

t = incubation time

-

Ca(t) = compound concentration in the acceptor well at time t

-

Cequilibrium = equilibrium concentration

An increased Pe value for the oxadiazole analogue compared to the carboxylic acid would indicate improved passive permeability.

-

Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

Experimental Workflow:

Caption: Workflow for the in vitro metabolic stability assay.

Protocol:

-

Incubation: Incubate the test compound (carboxylic acid or oxadiazole analogue) at a low concentration (e.g., 1 µM) with a source of metabolic enzymes, such as human liver microsomes or cryopreserved hepatocytes, in a suitable buffer at 37°C.[5][6][7][8]

-

Reaction Initiation: For microsomal assays, initiate the metabolic reaction by adding the cofactor NADPH.

-

Time Course: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration in the incubation.[6][7]

A longer half-life and lower intrinsic clearance for the this compound analogue would confirm its enhanced metabolic stability compared to the parent carboxylic acid.

Application in Target-Oriented Drug Design

The this compound moiety has been successfully employed as a carboxylic acid bioisostere in the design of inhibitors for various biological targets.

Cyclooxygenase (COX) Inhibitors

Non-steroidal anti-inflammatory drugs (NSAIDs) often contain a carboxylic acid moiety that is crucial for their inhibitory activity against COX enzymes. However, this group also contributes to the common gastrointestinal side effects of NSAIDs. Replacing the carboxylic acid with a 1,3,4-oxadiazole ring can lead to potent and selective COX-2 inhibitors with an improved safety profile.[9][10]

Signaling Pathway:

Caption: The Cyclooxygenase (COX) signaling pathway and the point of intervention for inhibitors.

GABA Receptor Modulators

The neurotransmitter gamma-aminobutyric acid (GABA) contains a carboxylic acid group that is essential for its binding to GABA receptors. In the design of GABA receptor modulators, replacing this carboxylic acid with bioisosteres like 1,3,4-oxadiazoles can lead to compounds with altered selectivity and improved pharmacokinetic properties, such as enhanced brain penetration.

Signaling Pathway:

Caption: Simplified GABAergic synapse signaling pathway, a target for modulators with carboxylic acid bioisosteres.

Conclusion

The use of this compound as a bioisostere for carboxylic acids represents a valuable strategy in drug design and development. This substitution can lead to significant improvements in key pharmacokinetic properties, including enhanced membrane permeability and metabolic stability, while maintaining or even improving biological activity. The straightforward synthesis and the availability of robust in vitro assays for the evaluation of this bioisosteric replacement make it an attractive approach for medicinal chemists. The successful application of this strategy in areas such as the development of COX inhibitors and GABA receptor modulators underscores its potential to overcome common challenges associated with carboxylic acid-containing drug candidates. This technical guide provides a foundational framework for researchers and scientists to effectively utilize the this compound moiety in their drug discovery programs.

References

- 1. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular signaling mechanisms that shape postsynaptic GABAergic synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontierspartnerships.org [frontierspartnerships.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. rndsystems.com [rndsystems.com]

- 6. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 8. Regulation of GABAergic synapse development by postsynaptic membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,5-Dimethyl-1,3,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,5-Dimethyl-1,3,4-oxadiazole, a key heterocyclic scaffold in medicinal chemistry and materials science. This document outlines the expected spectroscopic data based on the analysis of related compounds and provides detailed experimental protocols for obtaining empirical data.

Introduction

This compound is a five-membered heterocyclic compound with the molecular formula C₄H₆N₂O and a molecular weight of 98.10 g/mol .[1] The 1,3,4-oxadiazole ring is a crucial pharmacophore known for its diverse biological activities and its role as a bioisostere for carboxylic acids, esters, and amides, which can improve the metabolic stability and solubility of drug candidates.[1] This core structure is thermally stable and possesses weak basicity.[1] The 2,5-disubstituted derivatives, in particular, are pivotal as synthetic intermediates in the development of novel therapeutic agents and advanced organic materials.[1][2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. A single sharp singlet should be observed for the six equivalent protons of the two methyl groups. The chemical shift of this peak is anticipated to be in the range of δ 2.0-3.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum will exhibit two distinct signals. One signal will correspond to the two equivalent methyl carbons, and the other to the two equivalent carbons of the oxadiazole ring. The characteristic chemical shifts for the C2 and C5 carbons of the 1,3,4-oxadiazole ring are typically found in the range of δ 160-170 ppm.[3][4] The methyl carbons are expected to appear in the upfield region of the spectrum.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | 2.0 - 3.0 | Singlet |

| ¹³C | 160 - 170 (C=N) | - |

| 10 - 20 (-CH₃) | - |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~2900-3000 | C-H stretch (methyl) |

| ~1610-1650 | C=N stretch (oxadiazole ring) |

| ~1020-1070 | C-O-C stretch (oxadiazole ring) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 98, corresponding to its molecular weight. Fragmentation patterns would likely involve the cleavage of the oxadiazole ring and loss of small neutral molecules.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Adduct/Fragment |

| 99.055 | [M+H]⁺ |

| 121.037 | [M+Na]⁺ |

| 98.047 | [M]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol or methanol, is expected to exhibit absorption maxima in the ultraviolet region, characteristic of the electronic transitions within the heterocyclic ring.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

General Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

A common route for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines using a dehydrating agent such as phosphorus oxychloride.[5]

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound|98.10 g/mol|CAS 13148-65-7 [benchchem.com]

- 3. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2,5-Disubstituted-1,3,4-Oxadiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole nucleus, a five-membered heterocyclic ring, is a privileged scaffold in medicinal chemistry, with its 2,5-disubstituted derivatives demonstrating a remarkable breadth of biological activities.[1] These compounds have garnered significant interest due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides an in-depth overview of the core biological activities of 2,5-disubstituted-1,3,4-oxadiazoles, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Numerous studies have highlighted the potential of 2,5-disubstituted-1,3,4-oxadiazoles as potent anticancer agents. Their mechanisms of action are varied and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The cytotoxic effects of various 2,5-disubstituted-1,3,4-oxadiazole derivatives have been quantified against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4h | A549 (Lung) | <0.14 | [2] |

| 4i | A549 (Lung) | 1.59 | [2] |

| 4l | A549 (Lung) | 1.80 | [2] |

| Cisplatin (Standard) | A549 (Lung) | 4.98 | [2] |

| 4g | C6 (Glioblastoma) | 8.16 | [2] |

| 4h | C6 (Glioblastoma) | 13.04 | [2] |

| 4j | MOLT-4 (Leukemia) | >50% growth inhibition at 10 µM | |

| 4j | IGROV1 (Ovarian) | >48% growth inhibition at 10 µM | |

| 4j | HCT-116 (Colon) | >46% growth inhibition at 10 µM | |

| 4j | K-562 (Leukemia) | >46% growth inhibition at 10 µM | |

| 4p | HeLa (Cervical) | 36.7 (GI50) | |

| 4p | MDA-MB-435 (Melanoma) | 46.5 (GI50) | |

| 3e | MDA-MB-231 (Breast) | Showed promising effect | [3] |

| 16 | HCT-116 (Colon) | 0.28 | [4] |

Key Signaling Pathways in Anticancer Activity

STAT3 Signaling Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival.[5][6] Some 2,5-disubstituted-1,3,4-oxadiazoles have been shown to inhibit the STAT3 signaling pathway, leading to apoptosis in cancer cells.[3]

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][7] Their inhibition by certain 2,5-disubstituted-1,3,4-oxadiazole derivatives can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][8]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the formazan, which is dissolved in a suitable solvent, is proportional to the number of viable cells.[8]

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

2,5-Disubstituted-1,3,4-oxadiazole compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the oxadiazole compounds in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

2,5-Disubstituted-1,3,4-oxadiazoles have demonstrated significant activity against a wide range of pathogenic bacteria and fungi.[9] The presence of certain substituents on the aromatic rings at the 2 and 5 positions can greatly influence the antimicrobial potency.

Quantitative Antimicrobial Data

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The zone of inhibition is another measure used in diffusion assays.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| F3 | S. aureus | 8 | C. albicans | - | [6] |

| F4 | S. aureus | 4 | C. albicans | - | [6] |

| I2 | S. aureus | 4 | C. albicans | - | [6] |

| F3 | E. coli | 16 | C. albicans | - | [6] |

| F4 | E. coli | 16 | C. albicans | - | [6] |

| I2 | E. coli | 8 | C. albicans | - | [6] |

| F1 | - | - | C. albicans | 32 | [6] |

| F2 | - | - | C. albicans | 32 | [6] |

| 3c | P. aeruginosa | 0.2 | - | - | [10] |

| 3c | B. subtilis | 0.2 | - | - | [10] |

| 3d | S. typhi | 0.4 | - | - | [10] |

| 3d | E. coli | 0.4 | - | - | [10] |

| Ciprofloxacin (Standard) | P. aeruginosa, B. subtilis | 0.2 | - | - | [10] |

| 16 | Various bacterial strains | 4-8 | Various fungal strains | 16-31.28 | [11] |

| 4e | - | 4-8 | - | - | [8] |

| 4g | - | - | - | 4 | [8] |

| 5d | M. smegmatis | 25 µM | - | - | [12] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[13][14][15]

Principle: An antimicrobial agent diffuses from a well through a solid agar medium that has been seeded with a test microorganism. The agent's ability to inhibit the growth of the microorganism is indicated by a clear zone of inhibition around the well.[14]

Materials:

-

Petri plates

-

Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Bacterial or fungal cultures

-

Sterile cork borer (6-8 mm diameter)

-

2,5-Disubstituted-1,3,4-oxadiazole compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic and antifungal discs (positive controls)

-

Solvent (negative control)

-

Incubator

Procedure:

-

Media Preparation and Inoculation: Prepare and sterilize the agar medium and pour it into sterile Petri plates. Allow the agar to solidify. Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and evenly spread it over the surface of the agar plates.

-

Well Preparation: Use a sterile cork borer to create wells of uniform diameter in the agar.

-

Compound and Control Application: Add a fixed volume (e.g., 100 µL) of the dissolved oxadiazole compound at a specific concentration into the wells. In separate wells, place the standard antibiotic/antifungal discs and add the solvent as negative control.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.

-

Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity

Certain 2,5-disubstituted-1,3,4-oxadiazole derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[16][17]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by measuring the reduction in edema in animal models.

| Compound ID | Model | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| OSD | Carrageenan-induced rat paw edema | 100 | 60 | [18] |

| OPD | Carrageenan-induced rat paw edema | 100 | 32.5 | [18] |

| 3f | Carrageenan-induced rat paw edema | 50 | 46.42 | [19] |

| 3i | Carrageenan-induced rat paw edema | 50 | 50 | [19] |

| Phenylbutazone (Standard) | Carrageenan-induced rat paw edema | 50 | 53.57 | [19] |

| Ox-6f | - | 200 µg/mL | 74.16 | [20] |

| Ox-6d | - | 200 µg/mL | 70.56 | [20] |

| Ox-6a | - | 200 µg/mL | 63.66 | [20] |

| Ibuprofen (Standard) | - | 200 µg/mL | 84.31 | [20] |

Key Signaling Pathway in Anti-inflammatory Activity

COX-2 Inhibition Pathway: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[21][22] Selective inhibition of COX-2 is a major mechanism for the anti-inflammatory effects of many drugs.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[10][18][23][24]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[23]

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% w/v in sterile saline)

-

2,5-Disubstituted-1,3,4-oxadiazole compounds

-

Standard anti-inflammatory drug (e.g., Indomethacin, Phenylbutazone)

-

Vehicle (e.g., saline, DMSO)

-

Pletysmometer or digital calipers

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Divide the animals into groups: a control group (vehicle), a standard drug group, and test groups receiving different doses of the oxadiazole compounds.

-

Compound Administration: Administer the test compounds and the standard drug to the respective groups, typically via oral or intraperitoneal routes, 30-60 minutes before the carrageenan injection.

-

Induction of Edema: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. Then, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

A common and efficient method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of an acylhydrazide with a carboxylic acid using a dehydrating agent such as phosphoryl chloride (POCl3).[2][19][25]

General Synthetic Protocol

Procedure:

-

Reaction Setup: In a round-bottom flask, a mixture of an appropriate acylhydrazide (1 equivalent) and a carboxylic acid (1-1.2 equivalents) is prepared.

-

Addition of Dehydrating Agent: Phosphoryl chloride (POCl3) is added cautiously to the mixture, often at 0°C, as it acts as both a catalyst and a solvent.

-

Reaction: The reaction mixture is then typically heated under reflux for a period of 3-6 hours.

-

Work-up: After cooling, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product.

-

Purification: The precipitate is filtered, washed with water and a dilute base solution (e.g., sodium bicarbonate) to remove acidic impurities, and then dried. The final product is purified by recrystallization from a suitable solvent like ethanol.

Conclusion

The 2,5-disubstituted-1,3,4-oxadiazole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The extensive research into their anticancer, antimicrobial, and anti-inflammatory activities, supported by robust quantitative data and well-defined mechanisms of action, underscores their potential in addressing significant unmet medical needs. The synthetic accessibility of this heterocyclic system further enhances its appeal for medicinal chemists. Future research will likely focus on optimizing the substituent patterns to improve potency and selectivity, as well as exploring novel biological targets for this remarkable class of compounds.

References

- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]

- 2. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. clinician.com [clinician.com]

- 10. inotiv.com [inotiv.com]

- 11. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hereditybio.in [hereditybio.in]

- 14. chemistnotes.com [chemistnotes.com]

- 15. botanyjournals.com [botanyjournals.com]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

- 17. researchgate.net [researchgate.net]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cancernetwork.com [cancernetwork.com]

- 20. apec.org [apec.org]

- 21. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 24. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 25. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

The 1,3,4-Oxadiazole Core: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole nucleus, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique structural features and diverse biological activities have established it as a "privileged scaffold," leading to the development of numerous therapeutic agents. This technical guide provides an in-depth overview of the pharmacological applications of the 1,3,4-oxadiazole core, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Pharmacological Applications of the 1,3,4-Oxadiazole Core

Derivatives of 1,3,4-oxadiazole exhibit a remarkable breadth of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] The inherent properties of the 1,3,4-oxadiazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, contribute to its favorable pharmacokinetic and pharmacodynamic profiles.[17]

Antimicrobial Activity

1,3,4-Oxadiazole derivatives have demonstrated potent activity against a wide range of microbial pathogens, including bacteria and fungi.[1][10] Their efficacy extends to drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), a significant global health threat.[1][10][11]

Table 1: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

| OZE-I | Staphylococcus aureus | 4-16 | [1] |

| OZE-II | Staphylococcus aureus | 4-16 | [1] |

| OZE-III | Staphylococcus aureus | 8-32 | [1] |

| Compound 13 | Staphylococcus aureus (MRSA) | 0.5 (MIC90) | [18] |

| Norfloxacin derivative 4a | Staphylococcus aureus (MRSA) | 0.25-1 | [10] |

| Naphthofuran derivative 14a | Pseudomonas aeruginosa | 0.2 | [10][16] |

| Naphthofuran derivative 14b | Bacillus subtilis | 0.2 | [10][16] |

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazoles is one of the most extensively studied areas. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer progression.[2][3][4][5][12][13] Targeted enzymes include matrix metalloproteinases (MMPs), telomerase, and various kinases, while affected signaling pathways include the NF-κB pathway.[2][13]

Table 2: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action | Reference |

| 4h | A549 (Lung) | <0.14 | MMP-9 Inhibition | [2] |

| 4i | A549 (Lung) | 1.59 | Apoptosis Induction | [2] |

| 4l | A549 (Lung) | 1.80 | MMP-9 Inhibition | [2] |

| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) | HCCLM3 (Liver) | 27.5 | NF-κB Inhibition | [13] |

| 2a-c | HT29 (Colon) | 1.3-2.0 | Not specified | [7][12] |

| 4f | HT29 (Colon) | 1.3-2.0 | Not specified | [7] |

| 5a | HT29 (Colon) | 1.3-2.0 | Not specified | [7] |

| AMK OX-8 | A549 (Lung) | 25.04 | Apoptosis Induction | [6] |

| AMK OX-9 | A549 (Lung) | 20.73 | Apoptosis Induction | [6] |

| AMK OX-10 | HeLa (Cervical) | 5.34 | Not specified | [6] |

| Pyrimidine-oxazole hybrid 53 | MCF-7 (Breast) | 0.011-19.4 | Not specified | [12] |

Anti-inflammatory Activity

Certain 1,3,4-oxadiazole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8][9] Some compounds exhibit selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8][9]

Table 3: Anti-inflammatory Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Target Enzyme | IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |

| 8a-g | COX-2 | 0.04 - 0.14 | 60.71 - 337.5 | [9] |

| 11c | COX-2 | 0.04 | 337.5 | [9] |

| 46a | COX-2 | 0.04 - 0.081 | 139.74 - 321.95 | [8] |

| 46e | COX-2 | 0.04 - 0.081 | 139.74 - 321.95 | [8] |

| Ox-6f | In vivo model | 74.16% inhibition | Not applicable | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives.

General Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

A common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.[20]

Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles from N,N'-diacylhydrazines

-

Reaction Setup: To a round-bottom flask, add the N,N'-diacylhydrazine (1 equivalent).

-

Reagent Addition: Add a dehydrating agent such as phosphorus oxychloride (POCl₃) (excess, e.g., 3-5 equivalents). The reaction can be performed with or without a solvent like toluene.[20]

-

Reaction Conditions: Heat the mixture to reflux for a period ranging from 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[20]

-

Work-up: After completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Neutralize the acidic solution with a suitable base, such as a sodium bicarbonate solution, until a precipitate is formed.

-

Isolation: Collect the solid product by filtration, wash it thoroughly with water, and dry it.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]

Protocol 2: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 1,3,4-oxadiazole derivatives and a standard anticancer drug (e.g., cisplatin) for 48 or 72 hours.[6] Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol 3: Broth Microdilution Method for MIC Determination

-

Compound Preparation: Prepare a series of twofold dilutions of the 1,3,4-oxadiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Inoculate the wells with the bacterial suspension and incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. Include positive (broth with bacteria) and negative (broth only) controls.

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows related to the pharmacological applications of the 1,3,4-oxadiazole core.

Caption: Inhibition of the NF-κB signaling pathway by a 1,3,4-oxadiazole derivative.

Caption: Intrinsic pathway of apoptosis induced by 1,3,4-oxadiazole derivatives.

Caption: General workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

Conclusion

The 1,3,4-oxadiazole core continues to be a highly fruitful scaffold in the quest for novel therapeutic agents. Its synthetic accessibility and the wide array of pharmacological activities exhibited by its derivatives ensure its continued relevance in drug discovery. This guide has provided a snapshot of the vast potential of 1,3,4-oxadiazoles, offering valuable data and protocols to aid researchers in this exciting field. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of new and improved drugs based on this remarkable heterocyclic system.

References

- 1. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijfmr.com [ijfmr.com]

- 6. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijmspr.in [ijmspr.in]

- 16. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Electronic Properties of the 1,3,4-Oxadiazole Ring System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The 1,3,4-oxadiazole is a five-membered aromatic heterocycle that has garnered significant attention in medicinal and materials chemistry. Its unique electronic properties, characterized by an electron-deficient nature and the ability to act as a bioisosteric replacement for amide and ester groups, make it a valuable scaffold in drug design.[1] This guide provides an in-depth analysis of the core electronic characteristics of the 1,3,4-oxadiazole ring, presents quantitative data in a structured format, details common experimental and computational methodologies for its characterization, and illustrates key workflows and logical relationships through diagrams.

Core Electronic Properties

The 1,3,4-oxadiazole ring is a planar, aromatic system containing one oxygen and two nitrogen atoms.[2] The inclusion of two electronegative, pyridine-type nitrogen atoms in place of methane groups in a furan ring significantly influences its electronic landscape.[3]

1.1 Aromaticity and Electron Distribution The 1,3,4-oxadiazole ring is considered aromatic, though its aromaticity is reduced compared to furan due to the electron-withdrawing inductive effect of the two nitrogen atoms.[3] This results in a highly electron-deficient (π-deficient) ring system.[2] The electron density is low at the C2 and C5 positions and relatively high at the N3 and N4 positions.[3] This charge distribution dictates the ring's reactivity and its interaction with biological targets.

1.2 Electron-Withdrawing Nature The presence of two pyridine-like nitrogen atoms makes the 1,3,4-oxadiazole ring a strong electron-withdrawing group.[3][4] This property is fundamental to its use in medicinal chemistry and materials science. When attached to other aromatic systems, it can modulate the electronic properties of the entire molecule, influencing factors like HOMO-LUMO energy gaps and charge transport capabilities.[5]

1.3 Chemical Reactivity The ring's electron-deficient character governs its reactivity:

-

Electrophilic Substitution: Electrophilic attack on the carbon atoms (C2 and C5) is extremely difficult due to the low electron density.[3][6] However, if the ring is substituted with strong electron-releasing groups, electrophilic attack can occur at the ring's nitrogen atoms.[3][7]

-

Nucleophilic Attack: The ring is generally resistant to nucleophilic attack.[3] However, the low electron density at the carbon positions makes the ring susceptible to nucleophilic attack, often leading to ring cleavage, particularly under acidic or basic conditions.[3] Halogen-substituted oxadiazoles can undergo nucleophilic substitution where the halogen is displaced.[6][7]

1.4 Bioisosterism In drug design, the 1,3,4-oxadiazole moiety is frequently employed as a bioisostere for carboxylic acid, ester, and carboxamide groups.[1][2][8] This is due to its similar steric profile and its ability to act as a hydrogen bond acceptor via its nitrogen atoms.[8] Replacing amide or ester groups with a 1,3,4-oxadiazole ring can improve metabolic stability, enhance cell permeability, and modulate lipophilicity, often leading to more favorable pharmacokinetic profiles.[1] Studies comparing 1,2,4- and 1,3,4-oxadiazole isomers have shown that the 1,3,4-isomer typically exhibits lower lipophilicity (log D), which can be advantageous in drug development.[1]

Quantitative Electronic Data

Quantitative analysis is crucial for understanding and predicting the behavior of 1,3,4-oxadiazole derivatives. The following tables summarize key electronic and spectroscopic data from the literature.

Table 1: UV-Visible Spectroscopic Properties of Selected 1,3,4-Oxadiazole Derivatives The maximum absorption wavelength (λmax) provides insight into the electronic transitions within the molecule. The position of λmax is sensitive to the nature of the substituents attached to the ring.

| Compound ID | Substituents | Solvent | λmax (nm) | Reference |

| 6a | 2-(4-methoxyphenyl), 5-(propan-1-one) | DMSO, MeOH, CHCl₃ | 263 | [9] |

| 6c | 2-(4-nitrophenyl), 5-(propan-1-one) | DMSO, MeOH, CHCl₃ | 267 | [10] |

| 6f | 2-(4-chlorophenyl), 5-(propan-1-one) | DMSO, MeOH, CHCl₃ | 265 | [10] |

| 13a | 2-(phenyl), 5-(benzoylphenyl) | DMSO, MeOH, CHCl₃ | 251 | [10] |

| 13d | 2-(4-methylphenyl), 5-(benzoylphenyl) | DMSO, MeOH, CHCl₃ | 251 | [10] |

| 13g | 2-(2-nitrophenyl), 5-(benzoylphenyl) | DMSO, MeOH, CHCl₃ | 256 | [10] |

Table 2: Calculated Electronic Properties of 1,3,4-Oxadiazole Derivatives (DFT B3LYP/6-31G(d,p)) Computational studies, particularly Density Functional Theory (DFT), are powerful tools for predicting electronic properties like HOMO-LUMO energy levels and charge transport characteristics.[5][11]

| Property | Description | Significance | Reference |

| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and electronic excitation energy. A smaller gap suggests easier excitation. | [5] |

| Reorganization Energy | The energy change associated with molecular geometry relaxation upon charge transfer. | A low reorganization energy is desirable for efficient charge transport materials in electronics. | [5] |

| Ionization Potential | The energy required to remove an electron from a molecule. | Relates to the hole injection capability of a material. | [5] |

| Electron Affinity | The energy released when an electron is added to a molecule. | Relates to the electron injection capability of a material. | [5] |

Table 3: Hammett Constants (σ) for Common Substituents While Hammett constants for the 1,3,4-oxadiazole ring itself are not commonly tabulated, the electronic effect of substituents on the ring system is critical. The Hammett equation (log(K/K₀) = σρ) relates reaction rates and equilibria to the electronic nature of substituents.[12] A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.[13][14][15]

| Substituent | σ (meta) | σ (para) | Electronic Effect |

| -NO₂ | 0.71 | 0.78 | Strongly Electron-Withdrawing |

| -CN | 0.56 | 0.66 | Strongly Electron-Withdrawing |

| -Cl | 0.37 | 0.23 | Electron-Withdrawing (Inductive) |

| -Br | 0.39 | 0.23 | Electron-Withdrawing (Inductive) |

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.07 | -0.17 | Electron-Donating |

| -OCH₃ | 0.12 | -0.27 | Donating (Resonance), Withdrawing (Inductive) |

| -NH₂ | -0.16 | -0.66 | Strongly Electron-Donating |

Methodologies for Characterization

A multi-faceted approach involving synthesis, spectroscopy, and computational modeling is typically employed to characterize the electronic properties of 1,3,4-oxadiazole derivatives.

3.1 Synthesis Workflow The most common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazine intermediates. These are typically formed from the reaction of an acid hydrazide with a carboxylic acid or acid chloride.[6][9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 3. rroij.com [rroij.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hammett equation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. web.viu.ca [web.viu.ca]

- 15. Hammett substituent constants [stenutz.eu]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1,3,4-Oxadiazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole ring is a cornerstone in modern medicinal chemistry, revered for its favorable physicochemical properties and broad spectrum of biological activities. This guide delves into the historical evolution of its synthesis, from early discoveries to the robust methodologies employed today. We will explore the core synthetic strategies, providing detailed experimental protocols for key reactions and comparative data to inform synthetic planning.

A Historical Overview: From Serendipity to Strategy

The journey of the 1,3,4-oxadiazole ring began in the late 19th century. While the exact first synthesis of an unsubstituted 1,3,4-oxadiazole is attributed to the thermolysis of N,N'-diformylhydrazine, it was the pioneering work of Robert Stolle that established the first widely recognized and versatile synthetic route. His method, the dehydrative cyclization of 1,2-diacylhydrazines, laid the foundation for a century of innovation in accessing this valuable heterocyclic motif.

Over the decades, the synthetic arsenal for 1,3,4-oxadiazoles has expanded significantly. Key milestones include the Ainsworth synthesis, which provided a direct route from acylhydrazides and orthoesters, the development of oxidative cyclization methods from readily available acylhydrazones, and the elegant Huisgen cycloaddition employing tetrazoles as precursors. Each of these methodologies offers distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance, providing chemists with a powerful toolkit for the synthesis of diverse 1,3,4-oxadiazole derivatives.

Core Synthetic Strategies: A Technical Examination

This section provides a detailed look at the seminal and most influential methods for the synthesis of the 1,3,4-oxadiazole core.

The Stolle Cyclization: Dehydration of 1,2-Diacylhydrazines